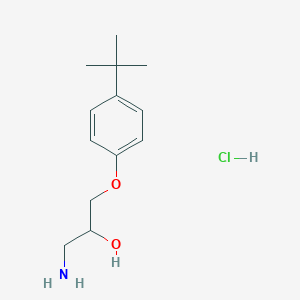

1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride

CAS No.: 1609396-18-0

Cat. No.: VC2589782

Molecular Formula: C13H22ClNO2

Molecular Weight: 259.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609396-18-0 |

|---|---|

| Molecular Formula | C13H22ClNO2 |

| Molecular Weight | 259.77 g/mol |

| IUPAC Name | 1-amino-3-(4-tert-butylphenoxy)propan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C13H21NO2.ClH/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14;/h4-7,11,15H,8-9,14H2,1-3H3;1H |

| Standard InChI Key | QQPKFRXIGXCSCY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(CN)O.Cl |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(CN)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Basic Information

1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride is the hydrochloride salt of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. The parent compound (free base) has been documented with the following identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 41403-84-3 |

| Molecular Formula (free base) | C₁₃H₂₁NO₂ |

| Molecular Weight (free base) | 223.31 g/mol |

| Estimated Molecular Formula (HCl salt) | C₁₃H₂₁NO₂·HCl |

| Estimated Molecular Weight (HCl salt) | ~259.77 g/mol |

| Creation Date in Databases | 2005-07-19 |

| Last Database Modification | 2025-04-05 |

The compound is also known by several synonyms, including:

-

1-amino-3-(4-tert-butylphenoxy)propan-2-ol hydrochloride

-

1-amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride

Structural Identifiers and Representations

The free base form is characterized by the following computational identifiers:

-

IUPAC Name: 1-amino-3-(4-tert-butylphenoxy)propan-2-ol

-

InChI: InChI=1S/C13H21NO2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3

-

InChIKey: LPNCSYWIVAILJB-UHFFFAOYSA-N

For the hydrochloride salt, these identifiers would be modified to account for the protonation of the amine group and the presence of the chloride counterion.

Molecular Structure and Key Functional Groups

The compound features several important structural elements:

-

A propan-2-ol backbone serving as the central framework

-

A primary amine group at position 1 (protonated in the hydrochloride salt)

-

A hydroxyl group at position 2 (secondary alcohol)

-

A phenoxy group at position 3

-

A tert-butyl substituent at the para position of the phenoxy ring

This unique combination of functional groups contributes to the compound's chemical reactivity profile and potential biological activity.

Physicochemical Properties

Physical Characteristics

Based on its structure and comparison with similar amino alcohol hydrochlorides, the following properties can be estimated:

| Property | Expected Characteristics | Basis of Estimation |

|---|---|---|

| Physical State | Crystalline solid | Common for amino alcohol hydrochlorides |

| Color | White to off-white powder | Typical for similar compounds |

| Odor | Likely odorless or slight characteristic odor | Based on similar structures |

| Solubility | Highly water-soluble; less soluble in non-polar solvents | Due to ionic character of the salt |

| Hygroscopicity | Moderately hygroscopic | Common for amine hydrochlorides |

| pH in Solution | Acidic (approximately 3-5 in aqueous solution) | Due to salt formation with HCl |

Chemical Reactivity

Key Reactive Sites

The compound contains multiple functional groups that can participate in various chemical reactions:

-

Ammonium Group (in salt form):

-

Can undergo deprotonation to regenerate the free base

-

Upon deprotonation, the resulting amine can act as a nucleophile

-

-

Hydroxyl Group:

-

Can be esterified with carboxylic acids or acid chlorides

-

Potential for oxidation to a ketone

-

Can form ethers under Williamson conditions

-

-

Phenoxy Group:

-

The aromatic ring can undergo electrophilic aromatic substitution reactions

-

The para position is blocked by the tert-butyl group, directing substitution to ortho positions

-

-

tert-Butyl Group:

-

Provides steric bulk that influences reactivity

-

Can undergo fragmentation under certain conditions

-

Stability and Degradation Pathways

Based on structural analysis, the compound may be susceptible to:

-

Hydrolytic degradation under strongly acidic or basic conditions

-

Oxidative degradation of the secondary alcohol

-

Potential Hofmann elimination under strongly basic conditions at elevated temperatures

Synthesis Methods

Purification Techniques

Purification of the hydrochloride salt would typically involve:

-

Recrystallization from appropriate solvent systems

-

Filtration and washing procedures to remove impurities

-

Drying under controlled conditions to remove residual solvents

Analytical Characterization

Spectroscopic Analysis

The compound would be expected to show characteristic spectroscopic properties:

| Analytical Method | Expected Features |

|---|---|

| ¹H NMR | Signals for: aromatic protons (δ ~6.7-7.3 ppm), tert-butyl group (δ ~1.3 ppm), methylene protons (δ ~3.0-4.5 ppm), hydroxyl proton (δ ~4.0-5.0 ppm), and ammonium protons (δ ~7.5-8.5 ppm) |

| ¹³C NMR | Signals for: aromatic carbons (δ ~114-157 ppm), tert-butyl carbon (δ ~31-35 ppm), methylene carbons (δ ~40-72 ppm), and carbinol carbon (δ ~65-75 ppm) |

| IR Spectroscopy | Bands for: N-H stretching (~3300-2800 cm⁻¹), O-H stretching (~3400-3200 cm⁻¹), aromatic C=C (~1600-1400 cm⁻¹), C-O stretching (~1300-1000 cm⁻¹) |

| Mass Spectrometry | Major peak corresponding to [M+H]⁺ of the free base (m/z 224) in positive ion mode |

Chromatographic Analysis

HPLC analysis would be expected to show:

-

Good retention on reverse-phase columns

-

UV detection at wavelengths corresponding to the aromatic system (~254-280 nm)

-

Potential use of ion-pairing agents for improved peak shape

Comparison with Related Compounds

Structural Analogs

The compound shares structural similarities with several classes of compounds:

| Related Compound Class | Structural Similarities | Key Differences |

|---|---|---|

| Beta-blockers | Amino-alcohol backbone, aromatic ether | Different substitution patterns, secondary or tertiary amine vs. primary amine |

| Phenylethanolamines | Amino-alcohol structure | Different aromatic substitution patterns |

| Other phenoxy propanolamines | Core structural framework | Variations in substituents on the aromatic ring and amine group |

Structure-Property Relationships

The tert-butyl group in 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride distinguishes it from many similar compounds and would be expected to influence:

-

Lipophilicity (increased compared to smaller alkyl substitutions)

-

Steric properties affecting binding to potential biological targets

-

Metabolic stability (potentially increased due to steric hindrance)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume